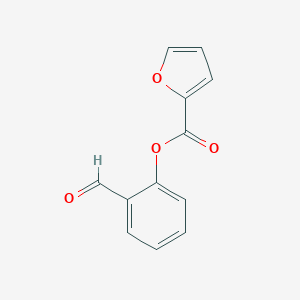![molecular formula C23H23NO6 B282223 methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282223.png)
methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate, also known as Methyl 4-(4-hydroxy-3-(4-methylbenzoyl)-1-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a potential anti-cancer agent. Several studies have shown that methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has potent anti-proliferative effects on cancer cells, and may be effective in preventing the growth and spread of tumors.
Wirkmechanismus
The mechanism of action of methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is not fully understood, but several studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell division and growth. This may lead to the death of cancer cells, and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been shown to have a variety of biochemical and physiological effects on cells and tissues. In addition to its anti-cancer properties, this compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It may also have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate in lab experiments is its potent anti-cancer properties. This makes it an attractive candidate for the development of new cancer treatments. However, there are also several limitations to using this compound in research. For example, it may be difficult to obtain in large quantities, and its complex molecular structure may make it difficult to study using certain techniques.
Zukünftige Richtungen
There are several potential future directions for research on methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate. One area of research involves the development of new cancer treatments based on this compound. Another potential direction involves the study of its neuroprotective properties, and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations to its use in research.
Synthesemethoden
The synthesis of methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves a multi-step process that has been described in several research articles. One of the most common methods involves the condensation of 4-methylbenzoyl chloride with 1-(2-hydroxypropyl)-3-(4-hydroxyphenyl)-2-propen-1-one, followed by the reaction of the resulting product with methyl 4-hydroxybenzoate. The final product is then purified using chromatography techniques.
Eigenschaften
Molekularformel |
C23H23NO6 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
methyl 4-[(3Z)-3-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C23H23NO6/c1-13-4-6-16(7-5-13)20(26)18-19(24(12-14(2)25)22(28)21(18)27)15-8-10-17(11-9-15)23(29)30-3/h4-11,14,19,25-26H,12H2,1-3H3/b20-18- |
InChI-Schlüssel |
YZUDQJOATIINOB-ZZEZOPTASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)
![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)